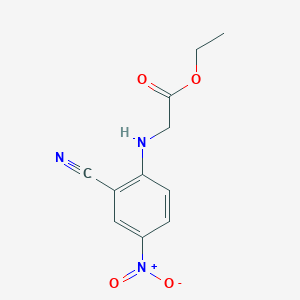

ethyl N-(2-cyano-4-nitrophenyl)glycinate

Description

FT-IR Analysis

Key vibrational modes (cm⁻¹) include:

| Functional Group | Frequency Range | Assignment |

|---|---|---|

| Nitro (-NO₂) | 1520, 1350 | Asymmetric/symmetric stretching |

| Cyano (-C≡N) | 2240 | C≡N stretching |

| Ester carbonyl | 1740 | C=O stretching |

| Amine (N-H) | 3300 | N-H stretching |

The absence of a broad O-H stretch (~3200–3500 cm⁻¹) confirms esterification.

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 8.30 (d, 1H, aromatic H-6)

- δ 8.10 (dd, 1H, aromatic H-5)

- δ 7.70 (d, 1H, aromatic H-3)

- δ 4.20 (q, 2H, -OCH₂CH₃)

- δ 3.95 (s, 2H, glycine CH₂)

- δ 1.30 (t, 3H, -OCH₂CH₃)

¹³C NMR (100 MHz, CDCl₃):

- δ 169.5 (ester C=O)

- δ 148.2 (C-NO₂)

- δ 134.5–125.8 (aromatic carbons)

- δ 117.5 (C≡N)

- δ 61.2 (-OCH₂CH₃)

- δ 41.8 (glycine CH₂)

- δ 14.1 (-OCH₂CH₃)

The deshielding of H-6 (δ 8.30) arises from the nitro group’s electron-withdrawing effect.

LC-MS Analysis

The molecular ion peak appears at m/z 249.22 ([M+H]⁺), with fragmentation patterns including:

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

HOMO-LUMO Analysis

Properties

IUPAC Name |

ethyl 2-(2-cyano-4-nitroanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c1-2-18-11(15)7-13-10-4-3-9(14(16)17)5-8(10)6-12/h3-5,13H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOJEFDHGOMHKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=C(C=C(C=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthesis Steps

- Starting Materials : Ethyl glycinate hydrochloride and 2-cyano-4-nitroaniline are used as starting materials.

- Reaction Conditions : The reaction is typically carried out in a solvent like ethanol or methanol.

- Base : Sodium carbonate is commonly used as a base to facilitate the reaction.

- Reaction Conditions : The mixture is refluxed for several hours to ensure complete reaction.

Chemical Reactions and Mechanisms

The synthesis involves a nucleophilic substitution reaction where the amino group of ethyl glycinate hydrochloride attacks the carbonyl group of the intermediate formed from 2-cyano-4-nitroaniline, leading to the formation of this compound.

Analytical Techniques for Characterization

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to characterize the structure and purity of this compound.

Applications and Research Findings

This compound has diverse applications across several scientific domains, including medicinal chemistry and organic synthesis. Its unique structure and reactivity make it a valuable asset in both research and industrial contexts.

Data Table: Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 1158272-89-9 |

| Molecular Formula | C11H11N3O4 |

| Molecular Weight | 249.22 g/mol |

| IUPAC Name | ethyl 2-(2-cyano-4-nitroanilino)acetate |

| Standard InChI | InChI=1S/C11H11N3O4/c1-2-18-11(15)7-13-10-4-3-9(14(16)17)5-8(10)6-12/h3-5,13H,2,7H2,1H3 |

| Standard InChIKey | WKOJEFDHGOMHKS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CNC1=C(C=C(C=C1)N+[O-])C#N |

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-cyano-4-nitrophenyl)glycinate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, acidic or basic conditions.

Major Products Formed

Oxidation: 2-amino-4-nitrophenylglycinate.

Reduction: Ethyl N-(2-amino-4-nitrophenyl)glycinate.

Substitution: Various amides or esters depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Enzyme Inhibition : This compound is explored for its potential as an enzyme inhibitor. Its structure allows it to interact with active sites of various enzymes, potentially leading to therapeutic applications in treating diseases where enzyme activity is dysregulated.

- Anticancer Activity : Preliminary studies indicate that ethyl N-(2-cyano-4-nitrophenyl)glycinate may inhibit the proliferation of certain cancer cell lines. For instance, it has shown effectiveness against A549 (lung adenocarcinoma) and HepG2 (liver cancer) cells, with mechanisms likely involving cell cycle arrest and apoptosis induction.

-

Biological Activity

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of microbial cell function through interaction with essential enzymes or cellular components.

- Proteomics Research : this compound is utilized as a specialty product in proteomics, aiding in the study of protein-ligand interactions which are crucial for understanding biological processes at a molecular level.

-

Materials Science

- Polymer Chemistry : The compound can serve as a building block in the synthesis of polymers with specific properties, contributing to advancements in materials designed for various industrial applications.

Case Studies

-

Anticancer Evaluation

- A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of this compound, showing promising results in inhibiting the growth of various human cancer cell lines. The study emphasized structure-activity relationships that underline the importance of the cyano and nitro groups in enhancing biological activity.

-

Antimicrobial Testing

- Research documented in Applied Microbiology demonstrated the effectiveness of this compound against multiple bacterial strains, supporting its application in medicinal chemistry as a potential antimicrobial agent.

Mechanism of Action

The mechanism of action of ethyl N-(2-cyano-4-nitrophenyl)glycinate involves its interaction with specific molecular targets and pathways. The nitro and cyano groups can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules. The ester group allows for hydrolysis, releasing the active glycine derivative, which can then interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Ethyl N-(4-chlorophenyl)glycinate (CAS 2521-89-3)

- Structure: Substituted with a 4-chlorophenyl group instead of 2-cyano-4-nitrophenyl.

- Contrasts sharply with nitro/cyano derivatives, which often exhibit higher reactivity and toxicity .

- Applications : Primarily used in laboratory R&D, lacking the nitro group’s redox activity.

N-(4-Cyanophenyl)glycine (CAS 42288-26-6)

- Structure: Replaces the ethyl ester with a free carboxylic acid and substitutes 4-cyanophenyl.

- Hazard Classification: Acute toxicity (oral Category 4), skin/eye irritation (Category 2), and organ toxicity (Category 3). Highlights the risks associated with cyano groups compared to nitro derivatives .

- Synthetic Utility : Used in peptide coupling and as a ligand in coordination chemistry.

Ethyl N-(4-nitrophenyl)glycinate

- Structure: Features a 4-nitrophenyl group without the 2-cyano substitution.

- Reactivity: The absence of the electron-withdrawing cyano group reduces electrophilic character, impacting its utility in cyclization reactions .

Functional Group Comparisons

Ethyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate

- Synthesis: Prepared via reaction of glycine ethyl ester with 2-pyridinylacetonitrile derivatives in ethanol, achieving 88% yield .

- Applications : Pyridinyl groups enhance coordination capacity, making this compound a precursor for metal-organic frameworks (MOFs) .

Ethyl N-(1,3-dithiolan-2-ylidene)-α-(2-cyano-4-nitrophenyl)glycinate (10b)

Research Findings and Trends

- Synthetic Yields: Ethyl glycinate derivatives with pyridinyl or dithiolane substituents achieve high yields (72–94%) under optimized conditions , whereas nitro/cyano derivatives require careful handling due to their sensitivity.

- Spectroscopic Trends: Nitro groups in ethyl N-(2-cyano-4-nitrophenyl)glycinate result in distinct IR absorption (~1354 cm⁻¹ for NO₂) and downfield-shifted aromatic protons in NMR .

- Market Availability: this compound is discontinued by major suppliers (e.g., CymitQuimica), limiting its accessibility despite its synthetic value .

Biological Activity

Ethyl N-(2-cyano-4-nitrophenyl)glycinate is an organic compound with significant potential in biological research due to its unique structural features and reactivity. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula CHNO. The compound features a nitro group and a cyano group that can participate in electron transfer reactions, enhancing its reactivity with biological molecules. The ester group allows for hydrolysis, which releases the active glycine derivative that can interact with enzymes or receptors in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro and cyano groups are critical for these interactions, as they can form reactive intermediates that may inhibit enzymatic activity or modulate receptor functions. This compound has been explored for its potential as a biochemical probe in enzymatic studies, as well as for therapeutic applications such as anti-inflammatory and antimicrobial activities .

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported the compound's inhibitory concentration (IC50) against Staphylococcus aureus and Escherichia coli, showcasing its potential utility in developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has shown promise in reducing inflammation. Experimental models utilizing lipopolysaccharide (LPS)-induced inflammation have revealed that this compound can significantly lower pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential application in treating inflammatory diseases .

Study on Antiviral Activity

A significant study evaluated the antiviral activity of derivatives related to this compound. The results indicated that certain derivatives exhibited effective inhibition of HIV replication in cell cultures. The selectivity index (SI) was calculated, showing promising results compared to established antiviral agents .

| Compound | EC50 (nM) | CC50 (nM) | SI |

|---|---|---|---|

| This compound | 3.1 | 98,576 | 31,798 |

| Reference Drug (NVP) | 6.7 | 96,171 | 14,353 |

This table illustrates the efficacy of this compound relative to a known antiviral agent.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of glycine derivatives with appropriate nitrating agents under controlled conditions. This compound serves as a building block for more complex organic molecules and heterocycles in chemical research. Its applications extend beyond biology into materials science and industrial chemistry .

Q & A

Q. What are the standard synthetic routes for ethyl N-(2-cyano-4-nitrophenyl)glycinate, and how can reaction yields be optimized?

this compound can be synthesized via reductive alkylation or condensation reactions. A validated method involves reacting 2-cyano-4-nitroaniline with ethyl glyoxylate in the presence of a reducing agent like sodium cyanoborohydride under mild acidic conditions (pH 4–5). Yields (~85%) are achieved by controlling stoichiometry, temperature (20–25°C), and solvent polarity (e.g., THF/water mixtures) . Optimization strategies include:

- Catalyst screening : Use of organocatalysts (e.g., diarylprolinol) to enhance enantioselectivity in chiral intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

- Quality control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ ~4.2 ppm for ester –OCH₂CH₃) .

Q. How can structural features of this compound be characterized to validate its identity?

Key characterization methods include:

- Spectroscopy :

- ¹H/¹³C NMR : Identify the glycinate backbone (α-proton at δ ~3.8–4.1 ppm, ester carbonyl at ~170 ppm) and nitrophenyl substituents (aromatic protons at δ ~7.5–8.5 ppm) .

- IR : Confirm nitrile (C≡N stretch ~2240 cm⁻¹) and nitro (asymmetric NO₂ stretch ~1520 cm⁻¹) groups .

Advanced Research Questions

Q. What mechanistic insights explain the insecticidal activity of structurally related glycinate esters, and how can this inform bioactivity studies?

Meta-diamide glycinate derivatives (e.g., ethyl N-(3-((2-bromo-4-(perfluoropropan-2-yl)phenyl)carbamoyl)phenyl)glycinate) exhibit insecticidal activity by targeting GABA-gated chloride channels in Lepidoptera. Key findings include:

- Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., –NO₂, –CN) at the 4-position enhance binding affinity to insect neuronal receptors.

- Bioassays : 100% mortality against Plutella xylostella at 0.1 mg/L, attributed to improved membrane permeability from fluorinated substituents .

- Methodological recommendations :

Q. How do stability and degradation kinetics of this compound vary under different storage conditions?

Stability studies on analogous compounds (e.g., N-(4-cyanophenyl)glycine) reveal:

- Hydrolysis : Ester groups degrade in aqueous media (t₁/₂ ~48 hrs at pH 7, 25°C), forming glycine and nitrophenol byproducts. Acidic conditions (pH <3) accelerate degradation.

- Photolysis : Nitro groups undergo UV-induced denitration; store in amber vials at –20°C to minimize radical formation .

- Analytical methods : Monitor degradation via UPLC-MS (e.g., loss of parent compound at 254 nm) and quantify impurities using external calibration curves .

Q. What experimental strategies resolve contradictions in reported bioactivity data for glycinate derivatives?

Discrepancies in bioactivity (e.g., variable LC₅₀ values) may arise from:

- Purity differences : Impurities >2% (e.g., unreacted aniline) can skew assays. Validate purity via orthogonal methods (HPLC, NMR) before testing .

- Bioassay variability : Standardize protocols (e.g., OECD Guideline 207 for arthropod toxicity) and include positive controls (e.g., imidacloprid).

- Statistical analysis : Apply ANOVA or nonlinear regression (e.g., probit analysis) to assess dose-response reproducibility .

Methodological Tables

Table 1. Key Spectral Data for this compound

| Technique | Diagnostic Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.3 (t, 3H, –OCH₂CH₃), δ 4.2 (q, 2H, –OCH₂) | |

| IR (KBr) | 2240 cm⁻¹ (C≡N), 1520 cm⁻¹ (NO₂) | |

| ESI-MS | m/z 279 [M+H]⁺ |

Table 2. Stability of Glycinate Derivatives Under Storage Conditions

| Condition | Degradation Pathway | Half-Life (t₁/₂) | Mitigation Strategy |

|---|---|---|---|

| Aqueous (pH 7) | Ester hydrolysis | 48 hrs | Lyophilize, store at –20°C |

| Light exposure | Photolytic denitration | <24 hrs | Amber vials, inert atmosphere |

| High humidity | Nitro group reduction | 72 hrs | Desiccant (silica gel) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.